molecular formula C20H19BrFN3O2 B12994959 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12994959
M. Wt: 432.3 g/mol
InChI Key: OFUYYLVRZZTOPW-UHFFFAOYSA-N
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Description

1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H18BrFN4O2
  • Molecular Weight : 396.25 g/mol
  • CAS Number : 947533-47-3

The structure includes a brominated imidazo[1,2-a]pyridine moiety linked to a piperidine ring with a carboxylic acid functional group. This unique combination is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-77.5
A5494.0

The mechanism of action is often attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Emerging studies indicate that the compound may possess neuroprotective properties. It has been suggested that it can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Specific findings include:

  • Mechanism : Inhibition of oxidative stress markers and modulation of apoptotic pathways in neuronal cell cultures.
  • Case Study : A study involving animal models showed significant improvement in cognitive function following treatment with the compound after induced neurotoxicity .

The biological activity of This compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism and bacterial cell wall synthesis.
  • Receptor Interaction : Binding affinity to various receptors, potentially modulating signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels, thus protecting cells from oxidative damage.

Properties

Molecular Formula

C20H19BrFN3O2

Molecular Weight

432.3 g/mol

IUPAC Name

1-[[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H19BrFN3O2/c21-15-3-6-18-23-19(13-1-4-16(22)5-2-13)17(25(18)11-15)12-24-9-7-14(8-10-24)20(26)27/h1-6,11,14H,7-10,12H2,(H,26,27)

InChI Key

OFUYYLVRZZTOPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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